Benzyl 2,3-dibromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2,3-dibromopropanoate is a chemical compound with the CAS Number: 10288-11-6 . It has a molecular weight of 322 and its IUPAC name is benzyl 2,3-dibromopropanoate .
Molecular Structure Analysis
The InChI code for Benzyl 2,3-dibromopropanoate is1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Benzyl 2,3-dibromopropanoate has a molecular formula of C10H10Br2O2 . The compound’s exact mass is 319.904755 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Complex Molecules
Benzyl 2,3-dibromopropanoate is utilized in the synthesis of complex molecules, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, showcasing its role in facilitating the formation of heterocyclic compounds with potential biological activity (Mayer et al., 2001). This illustrates its utility in the development of compounds that could serve as pharmacophores or lead structures in drug discovery.
Radical Addition Reactions
The compound is also involved in radical addition reactions to form cyclopropane derivatives, indicating its utility in generating structurally diverse molecules through radical-mediated pathways. For instance, the treatment of benzyl bromoacetate with 3-butenylgallium dichloride has been shown to yield benzyl 3-cyclopropylpropanoate, demonstrating the compound's role in innovative synthetic strategies (Usugi et al., 2002).
Catalytic Deprotection and Decarboxylation
Furthermore, benzyl 2,3-dibromopropanoate is key in catalytic deprotection and decarboxylation processes that lead to the synthesis of optically active linear ketones. This highlights its application in asymmetric synthesis and the preparation of enantiomerically enriched compounds, which are crucial for the pharmaceutical industry (Roy et al., 2001).
Biotransformation and Metabolic Engineering
In the realm of biotransformation, the application of benzyl 2,3-dibromopropanoate extends to the field of metabolic engineering, where its derivatives serve as substrates for glycosyltransferase enzymes. This is exemplified in studies involving Arabidopsis glycosyltransferases, which explore the glucosylation of benzoates, including benzyl 2,3-dibromopropanoate, for the modification and enhancement of plant metabolites. Such research has implications for improving the solubility, stability, and bioactivity of plant-derived compounds (Lim et al., 2002).
properties
IUPAC Name |
benzyl 2,3-dibromopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQVGQAJKITBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340047 |
Source
|
Record name | Benzyl 2,3-dibromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3-dibromopropanoate | |
CAS RN |
10288-11-6 |
Source
|
Record name | Benzyl 2,3-dibromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.